Naphthalene-2,3-dithiol
Description
Naphthalene-2,3-diol (CAS No. 92-44-4), also known as 2,3-dihydroxynaphthalene, is a dihydroxy-substituted naphthalene derivative. Its structure features two hydroxyl groups at the 2- and 3-positions of the naphthalene ring, enabling strong π-conjugation and bidentate chelation capabilities . This compound is widely utilized in coordination chemistry, serving as a ligand for transition metals (e.g., cobalt, zinc) to form complexes with applications in catalysis and magnetic materials . Additionally, it is a precursor in synthesizing heterocyclic compounds and polymers, such as epoxy resins and benzodioxane derivatives .
Properties
IUPAC Name |
naphthalene-2,3-dithiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLISMBCUBZFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)S)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571129 | |
| Record name | Naphthalene-2,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99643-52-4 | |
| Record name | Naphthalene-2,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2,3-dithiol can be synthesized through several methods, including the reduction of naphthalene-2,3-dione with hydrazine in the presence of a catalyst. Another common method involves the reaction of naphthalene-2,3-diol with hydrogen sulfide under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of naphthalene with sulfur-containing reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2,3-dithiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are commonly used to oxidize this compound to naphthalene-2,3-dione.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to reduce naphthalene-2,3-dione back to this compound.
Substitution: this compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Major Products Formed:
Naphthalene-2,3-dione: Formed through oxidation.
Naphthalene-2,3-diol: Formed through reduction.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.
Scientific Research Applications
Naphthalene-2,3-dithiol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of sulfur-containing biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which naphthalene-2,3-dithiol exerts its effects involves its interaction with molecular targets and pathways. The sulfur atoms in the compound play a crucial role in its reactivity and binding to biological molecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between naphthalene-2,3-diol and its positional isomers or analogs significantly influence their reactivity, physical properties, and applications. Below is a comparative analysis:
Naphthalene-2,3-diol vs. Naphthalene-2,6-diol
Naphthalene-2,3-diol vs. Naphthalene-2,7-diol
Naphthalene-2,3-diol vs. 2,3-Dimethylnaphthalene
Key Research Findings
- Thermal Properties : Epoxy resins derived from naphthalene-2,7-diol show superior thermal resistance compared to 2,3-diol analogs, attributed to cross-link density differences .
- Synthetic Flexibility : The 2,3-diol isomer’s adjacent hydroxyl groups enable efficient cyclization in benzodioxane synthesis, yielding intermediates with >90% purity .
Data Tables
Table 1. Comparative Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
